

# safety and handling of 2,6-dipyridin-2-ylpyridine

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Compound of Interest

Compound Name: 2,6-dipyridin-2-ylpyridine

Cat. No.: B073702

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An In-depth Technical Guide to the Safety and Handling of 2,6-dipyridin-2-ylpyridine

### Introduction

**2,6-dipyridin-2-ylpyridine**, also commonly known as 2,2':6',2"-terpyridine (tpy), is a heterocyclic organic compound and a tridentate ligand that is extensively utilized in coordination chemistry, materials science, and catalysis.[1][2] Its ability to form stable complexes with a wide array of metal ions makes it a valuable building block for supramolecular assemblies, functional materials, and catalytic systems.[2][3][4] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

## **Nomenclature and Chemical Identity**

• IUPAC Name: 2,6-dipyridin-2-ylpyridine[5]

Synonyms: 2,2':6',2"-Terpyridine, 2,2',2"-Tripyridine, 2,6-Bis(2-pyridyl)pyridine, tpy[1][5]

CAS Number: 1148-79-4[1][5]

Molecular Formula: C<sub>15</sub>H<sub>11</sub>N<sub>3</sub>[1][5]

• Molecular Weight: 233.27 g/mol [1][5]

# **Physical and Chemical Properties**



The physical and chemical properties of **2,6-dipyridin-2-ylpyridine** are summarized in the table below.

Property	Value	Reference
Appearance	Cream to yellow to brown crystalline powder	[1]
Melting Point	89-91 °C	[1]
Boiling Point	370 °C	[1]
Flash Point	182.5 ± 18.9 °C	[1]
Density	~1.19 g/cm³ (estimate)	[1]
Water Solubility	Insoluble	Not explicitly stated, but inferred from organic solvent solubility.
Solubility in other solvents	Dioxane: 0.1 g/mL, clear	[1]
Vapor Pressure	2.58E-06 mmHg at 25°C	[1]

## **Hazard Identification and Classification**

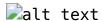
**2,6-dipyridin-2-ylpyridine** is classified as a hazardous substance.[5] The GHS classification is summarized below. It is crucial to understand these hazards before handling the compound.



Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 1	H300: Fatal if swallowed[5]
Acute Toxicity, Dermal	Category 2	H310: Fatal in contact with skin[5]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage[5]
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation[5]

Signal Word: Danger[1]

Hazard Pictograms:



# Safe Handling and Storage

- 5.1. Precautions for Safe Handling:
- Avoid all personal contact, including inhalation of dust.[6]
- Do not get in eyes, on skin, or on clothing.
- Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]
- Wash hands and skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Avoid formation of dust and aerosols.[7]



### 5.2. Conditions for Safe Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
- Store locked up.[1]
- Store away from incompatible materials and foodstuff containers.[6][7]
- Protect containers against physical damage.[6]

## **First-Aid Measures**

Immediate medical attention is required in case of exposure. First-aiders should protect themselves.

Exposure Route	First-Aid Procedure
Ingestion	IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). Do not induce vomiting.[1]
Skin Contact	Take off immediately all contaminated clothing.  Rinse skin with plenty of water/shower. Call a physician immediately.
Eye Contact	Rinse cautiously with water for several minutes.  Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
Inhalation	Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a doctor.[7][8]

# Firefighting and Accidental Release Measures

### 7.1. Firefighting Measures:



- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
- Specific Hazards: May emit poisonous fumes, including nitrogen oxides and carbon oxides, under fire conditions.[6]
- Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7][8]

#### 7.2. Accidental Release Measures:

- Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and inhalation. Avoid contact with the substance. Wear appropriate personal protective equipment.[7]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]
- Methods for Cleaning Up: Carefully sweep up, shovel, or use a HEPA-filtered vacuum for dry spills. Place in a suitable, closed container for disposal.[8]

## **Experimental Protocols**

**2,6-dipyridin-2-ylpyridine** and its derivatives are often synthesized through multi-step procedures. Below are generalized methodologies for common synthetic routes.

#### 8.1. Kröhnke-Type Pyridine Synthesis

This method is a versatile approach for constructing substituted pyridine rings, including the terpyridine framework.[3][9] A common pathway involves the condensation of 2-acetylpyridine with an appropriate aldehyde.[3] A derivative, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, can be synthesized from ethyl picolinate and acetone via a Kröhnke-type reaction.[9][10]

Detailed Methodology for 2,6-di(pyridin-2-yl)pyridin-4(1H)-one Synthesis:[10]

- Step 1: Condensation:
  - React ethyl picolinate and acetone in the presence of a strong base like sodium hydride.



- Optimized molar ratios are ethyl picolinate : acetone : sodium hydride = 2 : 1.1 : 3.
- The reaction is best carried out at 10°C for approximately 8 hours to yield the intermediate 1,5-bis(2'-bipyridyl)pentane-1,3,5-trione.
- Step 2: Cyclization (Ring Formation):
  - The intermediate from Step 1 is then cyclized using a nitrogen source.
  - Ammonium formate has been shown to be the optimal nitrogen source for this step.
  - This two-step process can achieve a total yield of up to 66%.[9][10]
- 8.2. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This method is commonly used to introduce substituents onto a pre-formed terpyridine core.[3] For example, to synthesize a 4'-substituted terpyridine, a 4'-halo-terpyridine is coupled with a suitable boronic acid derivative.[3]

#### General Methodology:

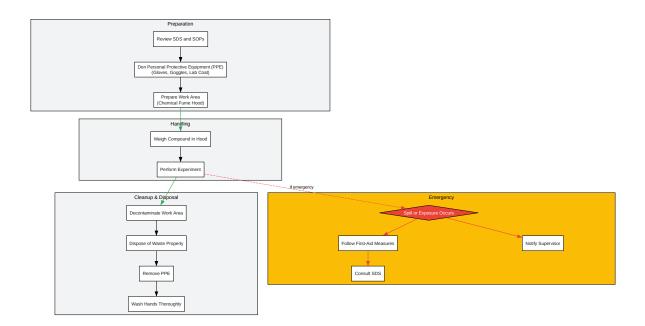
- A mixture of 4'-bromo-2,2':6',2"-terpyridine, the desired pyridine-4-boronic acid, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
- The reaction mixture is heated, typically between 80-100°C, under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).[3]
- Upon completion, the mixture is cooled, and the product is extracted using an organic solvent.
- The organic layers are combined, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography or recrystallization.

## **Visualizations**

9.1. Laboratory Handling Workflow



The following diagram illustrates the logical workflow for safely handling **2,6-dipyridin-2-ylpyridine** in a laboratory setting.



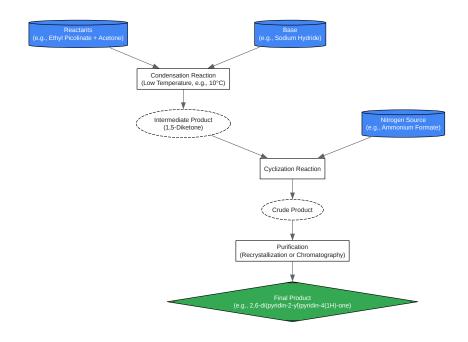
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Caption: Workflow for Safe Laboratory Handling of **2,6-dipyridin-2-ylpyridine**.

### 9.2. Generalized Synthesis Workflow: Kröhnke-Type Reaction

This diagram outlines the key steps in the synthesis of a **2,6-dipyridin-2-ylpyridine** derivative via a Kröhnke-type reaction.





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